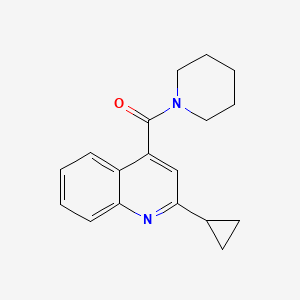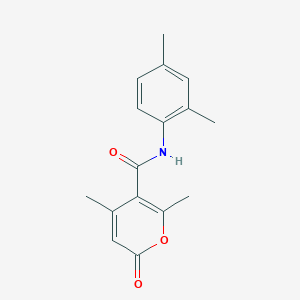
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPP belongs to the class of compounds known as pyrazoles, which are known to possess a wide range of biological activities.
Applications De Recherche Scientifique
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exert its biological effects by modulating various biochemical and physiological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide in lab experiments is its ability to selectively target specific enzymes and neurotransmitters, which may contribute to its therapeutic potential. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new therapeutic agents for the treatment of these diseases. Another potential direction is to investigate its neuroprotective effects, with the aim of developing new therapies for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water, which may increase its potential for use in experimental settings.
Méthodes De Synthèse
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with piperidine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is purified by column chromatography to obtain the final product.
Propriétés
IUPAC Name |
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10-13(11(2)17(4)16-10)15-14(19)12(3)18-8-6-5-7-9-18/h12H,5-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPOJYTDIPCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C(C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)


![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)